tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a benzofuran moiety
Preparation Methods
The synthesis of tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated benzofuran derivative. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by bromination and subsequent coupling with the benzofuran moiety . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Chemical Reactions Analysis
tert-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzofuran moiety can undergo oxidation to form quinone derivatives, while reduction can lead to dihydrobenzofuran derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can engage in π-π stacking interactions, while the carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate can be compared with other carbamate derivatives, such as:
- tert-Butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
- tert-Butyl N-[(2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate
These compounds share the tert-butyl carbamate structure but differ in the nature of the substituents attached to the carbamate group. The unique presence of the brominated benzofuran moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQJPNDYZKGNF-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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